molecular formula C14H15BrClN3O2 B12996204 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine

5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12996204
M. Wt: 372.64 g/mol
InChI Key: DSPMOWZLRLXOOD-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-7-(1,4-dioxaspiro[45]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which can be synthesized from cyclohexanone and ethylene glycol under acidic conditions . This intermediate is then subjected to halogenation reactions to introduce the bromo and chloro substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine lies in its combination of halogen substituents and the spirocyclic structure, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H15BrClN3O2

Molecular Weight

372.64 g/mol

IUPAC Name

5-bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H15BrClN3O2/c15-11-8-19(12-10(11)7-17-13(16)18-12)9-1-3-14(4-2-9)20-5-6-21-14/h7-9H,1-6H2

InChI Key

DSPMOWZLRLXOOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N3C=C(C4=CN=C(N=C43)Cl)Br)OCCO2

Origin of Product

United States

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